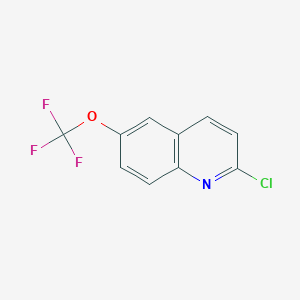

2-chloro-6-(trifluoroMethoxy)quinoline

Descripción general

Descripción

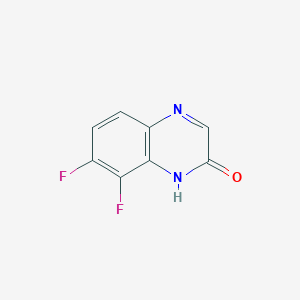

“2-chloro-6-(trifluoroMethoxy)quinoline” is a chemical compound with the IUPAC name 2-chloro-6-quinolinyl trifluoromethyl ether . It has a molecular weight of 247.6 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “2-chloro-6-(trifluoroMethoxy)quinoline”, can be achieved through various methods. One such method involves the use of nickel-catalyzed synthesis via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol . This process operates at mild reaction temperatures .

Molecular Structure Analysis

The InChI code for “2-chloro-6-(trifluoroMethoxy)quinoline” is 1S/C10H5ClF3NO/c11-9-4-1-6-5-7(16-10(12,13)14)2-3-8(6)15-9/h1-5H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.

Physical And Chemical Properties Analysis

“2-chloro-6-(trifluoroMethoxy)quinoline” is a powder that is stored at room temperature . It has a molecular weight of 247.6 . The compound’s InChI code provides further information about its chemical structure .

Aplicaciones Científicas De Investigación

Anticancer Studies : A novel compound bearing a tri-quinoline moiety, synthesized from derivatives of 2-chloro-quinoline, exhibited higher cytotoxicity in human cervical cancer cell lines (HeLa) compared to human breast cancer cell lines (MCF7) (Gayathri et al., 2017).

Corrosion Inhibition : Quinoline derivatives, including 2-chloro-quinoline, were found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, with the potential to protect metal against dissolution (Lgaz et al., 2017).

Synthesis of Heterocyclic Compounds : 2-chloro-quinoline derivatives have been used in the synthesis of various heterocyclic compounds, contributing to the development of new pharmacologically active substances (Kóródi et al., 1995).

HPLC-fluorescence Determination : 2-chloro-quinoline derivatives have been utilized as fluorogenic labeling reagents in the HPLC separation of chlorophenols for pharmaceutical analysis (Gatti et al., 1997).

Antimicrobial and Antimalarial Agents : Novel 6-bromo-2-chloro-quinoline derivatives have been synthesized and screened for their antimicrobial and antimalarial activities, showing potential as therapeutic agents (Parthasaradhi et al., 2015).

Photovoltaic Properties : Quinoline derivatives have been used in the fabrication of organic–inorganic photodiode devices, demonstrating their applicability in photovoltaic technologies (Zeyada et al., 2016).

Fluorescent Probes for DNA Detection : Aminated benzimidazo[1,2-a]quinolines, substituted with 2-chloro-quinoline, have been explored as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity (Perin et al., 2011).

Safety And Hazards

The safety information for “2-chloro-6-(trifluoroMethoxy)quinoline” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Propiedades

IUPAC Name |

2-chloro-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-9-4-1-6-5-7(16-10(12,13)14)2-3-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUHOENFIJDDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-(trifluoroMethoxy)quinoline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)

![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)

![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)